molecular formula C8H7BrF2N2 B2784578 5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine CAS No. 2248401-58-1

5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine

Cat. No. B2784578
CAS RN: 2248401-58-1
M. Wt: 249.059
InChI Key: DFPIRSJSPIJZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine, also known as BCP, is a chemical compound that belongs to the pyrimidine family. It is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) and has been extensively studied for its potential use in cancer treatment.

Scientific Research Applications

5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine has been extensively studied for its potential use in cancer treatment. It is a potent inhibitor of DHFR, an enzyme that is essential for the synthesis of DNA in rapidly dividing cells. By inhibiting DHFR, 5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine can prevent cancer cells from proliferating and induce apoptosis (programmed cell death). 5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer.

Mechanism of Action

5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine inhibits DHFR by binding to the enzyme's active site and preventing the conversion of dihydrofolate to tetrahydrofolate. This results in a depletion of intracellular folate levels, which are essential for DNA synthesis. Without sufficient folate, cancer cells cannot replicate and eventually die.
Biochemical and Physiological Effects:
5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, it can cause some side effects such as bone marrow suppression and gastrointestinal toxicity. 5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine can also interact with other drugs that affect folate metabolism, such as methotrexate.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine is its potency and selectivity for DHFR. It is also relatively easy to synthesize and purify. However, 5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer to cells in culture. It can also be unstable in solution, requiring careful handling and storage.

Future Directions

For research include the development of new analogs, combination with other drugs, and exploration of its use in combination with immunotherapy.

Synthesis Methods

The synthesis of 5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine involves the reaction of 5-bromo-2-cyclopropyl-4-chloropyrimidine with difluoromethylamine in the presence of a base. The resulting product is then purified by recrystallization. The yield of 5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine is typically around 50%.

properties

IUPAC Name

5-bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2N2/c9-5-3-12-8(4-1-2-4)13-6(5)7(10)11/h3-4,7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPIRSJSPIJZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=N2)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine

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